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Compound of Interest

Compound Name: 5-Bromo-6-chloropicolinonitrile

Cat. No.: B1375829 Get Quote

An In-Depth Technical Guide to 5-Bromo-6-chloropicolinonitrile: A Versatile Orthogonal

Building Block for Modern Drug Discovery

Abstract
This technical guide provides an in-depth analysis of 5-Bromo-6-chloropicolinonitrile, a

heterocyclic building block of significant interest to researchers and scientists in drug

development. We will delve into its core physicochemical properties, strategic applications, and

detailed experimental methodologies. The central thesis of this guide is the molecule's powerful

"orthogonal reactivity," a feature that allows for selective, sequential functionalization at two

distinct sites on the pyridine ring. This property makes it an exceptionally valuable tool for

rapidly generating molecular diversity in the synthesis of complex pharmaceutical agents. This

document is structured to provide not just protocols, but the underlying chemical logic,

empowering researchers to leverage this reagent to its full potential.

Core Concepts: Chemical Identity and Properties
5-Bromo-6-chloropicolinonitrile is a disubstituted pyridine derivative. It is crucial to

distinguish it from its common isomer, 5-bromo-6-chloronicotinonitrile, as the position of the

nitrile group dictates the electronic properties and reactivity of the scaffold. The "picolino" prefix

specifies the nitrile (cyano) group is at the C2 position, adjacent to the ring nitrogen.

The primary value of this molecule stems from the differential reactivity of its two halogen

substituents. The chlorine atom at the C6 position is activated towards nucleophilic aromatic
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substitution (SNAr), while the bromine atom at the C5 position is primarily suited for palladium-

catalyzed cross-coupling reactions. This dual-reactivity profile allows for a programmed,

stepwise approach to molecular elaboration.

Physicochemical Data
Quantitative data for 5-Bromo-6-chloropicolinonitrile is summarized below. This information

is critical for experimental design, including solvent selection, reaction temperature, and

storage conditions.

Property Value Source(s)

Molecular Formula C₆H₂BrClN₂ [1]

Molecular Weight 217.45 g/mol [1][2]

CAS Number 1256823-65-0 [1][3]

IUPAC Name
5-bromo-6-chloropyridine-2-

carbonitrile
N/A

Appearance
White to off-white solid

(Typical)
N/A

Storage Conditions Inert atmosphere, 2-8°C [1]

Note: Experimental data such as melting and boiling points are not consistently available in the

literature for this specific isomer. Researchers should perform their own characterization.

The Principle of Orthogonal Reactivity
The strategic utility of 5-Bromo-6-chloropicolinonitrile is best understood through the

concept of orthogonal reactivity. The electronic environment of the pyridine ring renders the C-

Cl and C-Br bonds chemically distinct, allowing one to be manipulated while the other remains

intact under specific reaction conditions.

C6-Cl Bond Activation (SNAr): The chlorine atom is at an ortho position relative to the

electron-withdrawing nitrile group and at an ortho position to the ring nitrogen. This geometry

strongly activates the C6 position for attack by nucleophiles via the Nucleophilic Aromatic
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Substitution (SNAr) mechanism.[4][5][6] The reaction proceeds through a stabilized anionic

intermediate (a Meisenheimer complex), making this substitution highly efficient.[7]

C5-Br Bond for Cross-Coupling: The bromine atom is less activated towards SNAr. Its

primary utility lies in its ability to readily participate in palladium-catalyzed cross-coupling

reactions, such as the Suzuki-Miyaura coupling.[8][9] In these reactions, the palladium

catalyst preferentially inserts into the more reactive C-Br bond over the C-Cl bond, allowing

for the selective formation of new carbon-carbon or carbon-heteroatom bonds.

The following diagram illustrates these distinct reactive sites on the molecule.
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Caption: Orthogonal reactivity of 5-Bromo-6-chloropicolinonitrile.

Synthetic Applications & Experimental Protocols
The true power of this reagent is realized in its application. Below are field-proven,

representative protocols for leveraging its orthogonal reactivity.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at
the C6 Position
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This procedure details the displacement of the C6-chloro group with a primary amine, a

common step in building kinase inhibitor scaffolds.

Objective: To synthesize a 6-amino-5-bromopicolinonitrile derivative.

Methodology:

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or

Ar), add 5-Bromo-6-chloropicolinonitrile (1.0 eq).

Solvent & Base: Dissolve the starting material in an anhydrous polar aprotic solvent such as

N,N-Dimethylformamide (DMF) or Dioxane. Add a non-nucleophilic base, typically

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq).

Nucleophile Addition: Add the desired primary or secondary amine (1.1-1.5 eq) to the

mixture.

Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The

optimal temperature should be determined empirically.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS

until the starting material is consumed (typically 4-16 hours).

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate

and wash sequentially with water and brine to remove the solvent and excess base.

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. The resulting crude product can be purified by flash

column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5
Position
This protocol describes the formation of a C-C bond at the C5 position, a cornerstone of

modern medicinal chemistry for creating biaryl structures.[10]

Objective: To synthesize a 5-aryl-6-chloropicolinonitrile derivative.
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Methodology:

Reagent Preparation: In a reaction vessel, combine 5-Bromo-6-chloropicolinonitrile (1.0

eq), the desired arylboronic acid or arylboronic ester (1.2-1.5 eq), and a base such as K₂CO₃

or Cs₂CO₃ (2.0-3.0 eq).

Catalyst System: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05-0.10 eq) or a

combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos or XPhos.

Solvent: Add a degassed solvent system, typically a mixture of Dioxane and water (e.g., 4:1

ratio). Degassing is critical to prevent oxidation of the Pd(0) catalyst.

Reaction: Heat the mixture under an inert atmosphere to 80-100 °C.

Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).

Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl

acetate) and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate

with water and brine.

Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by

flash chromatography.

Strategy: Sequential Functionalization Workflow
The protocols above can be combined sequentially to generate highly complex molecular

architectures. A common strategy is to first perform the SNAr reaction, which is often more

robust, followed by the more sensitive palladium-catalyzed cross-coupling.
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5-Bromo-6-chloropicolinonitrile

Step 1: SNAr Reaction
(e.g., with R¹-NH₂)

Intermediate:
6-(R¹-amino)-5-bromopicolinonitrile

Step 2: Suzuki Coupling
(e.g., with R²-B(OH)₂)

Final Product:
6-(R¹-amino)-5-(R²-aryl)picolinonitrile

Click to download full resolution via product page

Caption: A sequential SNAr and Suzuki coupling workflow.

Safety and Handling
Proper handling of 5-Bromo-6-chloropicolinonitrile is essential. While a specific safety data

sheet for this exact CAS number is not universally available, data from closely related isomers

like 5-bromo-6-chloropyridine-3-carbonitrile provides a strong basis for hazard assessment.[2]
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Hazard Class GHS Statement Precautionary Measures

Acute Toxicity

H302: Harmful if

swallowedH312: Harmful in

contact with skinH332: Harmful

if inhaled

[2] Wash hands thoroughly

after handling. Do not eat,

drink or smoke when using this

product. Wear protective

gloves and clothing. Avoid

breathing dust. Use only in a

well-ventilated area.

Skin Irritation H315: Causes skin irritation

[2] Wear protective gloves. If

on skin, wash with plenty of

water.

Eye Irritation
H319: Causes serious eye

irritation

[2] Wear eye protection. If in

eyes, rinse cautiously with

water for several minutes.

Respiratory Irritation
H335: May cause respiratory

irritation

[2] Avoid breathing dust. Use in

a fume hood.

Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal

Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid

formation of dust.

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere

(e.g., argon or nitrogen) as recommended.[1]

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion
5-Bromo-6-chloropicolinonitrile is more than a simple chemical reagent; it is a sophisticated

synthetic tool for drug discovery. Its defining feature of orthogonal reactivity provides medicinal

chemists with a reliable and programmable platform for synthesizing diverse libraries of

complex molecules. By understanding the distinct chemical logic of its two reactive sites,

researchers can strategically and efficiently build novel scaffolds, accelerating the discovery of

new therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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